1-(2-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
1-(2-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H15FN4O2 and its molecular weight is 362.364. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis and Urease Inhibition : The compound 1-(2-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, due to its structural similarity with pyrido[1,2-a]pyrimidine-2,4(3H)-diones, may exhibit urease inhibition properties. A study by Rauf et al. (2010) on similar compounds showed varying degrees of urease inhibition activity, suggesting potential application in this area (Rauf et al., 2010).
Herbicidal Activities : Yang Huazheng (2013) synthesized 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, one of which showed significant herbicidal activities. This suggests that the compound might also have potential applications as a herbicide (Yang Huazheng, 2013).
Structural Analysis and Applications
Spectral and Structural Analysis : Ashraf et al. (2019) conducted a study on (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives, where spectral techniques like NMR and FT-IR spectroscopy were utilized. This approach could be relevant for the analysis of the structural and electronic properties of the compound (Ashraf et al., 2019).
Mass Spectrometry Analysis : Gelling et al. (1969) studied the fragmentation pathways of similar compounds using mass spectrometry. Such analytical methods could be applicable for understanding the compound's stability and degradation patterns (Gelling et al., 1969).
Potential Biomedical Applications
ADME Properties : Jatczak et al. (2014) investigated the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones. This research could inform the pharmacokinetic profile of the compound , particularly its solubility and permeability characteristics (Jatczak et al., 2014).
Protoporphyrinogen Oxidase Inhibitors : Wang et al. (2017) synthesized pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids as protoporphyrinogen oxidase inhibitors, indicating potential utility in weed control and possibly in therapeutic contexts (Wang et al., 2017).
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c21-16-5-2-1-4-15(16)13-24-17-6-3-9-23-18(17)19(26)25(20(24)27)12-14-7-10-22-11-8-14/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYXSTWQPXCAKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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